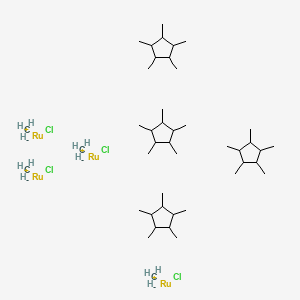![molecular formula C44H58FeO2P2 B12443200 [(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12443200.png)
[(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron is an organometallic compound that features a complex structure with multiple phosphane ligands and an iron center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron typically involves the coordination of phosphane ligands to an iron center. This can be achieved through various synthetic routes, including:
Ligand Exchange Reactions: Starting with an iron precursor, such as iron chloride, and introducing the phosphane ligands under controlled conditions.
Reductive Coupling: Using reducing agents to facilitate the formation of the iron-phosphane complex.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Reactors: For controlled synthesis and easy monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
化学反応の分析
Types of Reactions
[(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized products.
Reduction: Reacting with reducing agents to form reduced products.
Substitution: Ligand exchange reactions where one or more ligands are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or oxygen.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron-oxo complexes, while reduction may yield iron-hydride complexes.
科学的研究の応用
Chemistry
In chemistry, [(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology
In biology, organometallic compounds like this one are studied for their potential use in medicinal chemistry, including as anticancer agents and enzyme inhibitors.
Medicine
In medicine, research is ongoing to explore the therapeutic potential of such compounds, particularly in targeted drug delivery and imaging.
Industry
In industry, these compounds are used in the development of new materials, including polymers and nanomaterials, due to their unique electronic and structural properties.
作用機序
The mechanism by which [(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron exerts its effects involves the interaction of the iron center with various molecular targets. This can include:
Catalytic Activity: Facilitating chemical reactions by lowering activation energy.
Binding to Biomolecules: Interacting with proteins, DNA, or other biomolecules to exert biological effects.
類似化合物との比較
Similar Compounds
Ferrocene: A well-known organometallic compound with a similar iron center.
Iron Carbonyls: Compounds featuring iron coordinated to carbon monoxide ligands.
Iron Phosphine Complexes: Similar compounds with different phosphine ligands.
Uniqueness
[(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron is unique due to its specific ligand arrangement and the resulting electronic and steric properties. This uniqueness can lead to distinct reactivity and applications compared to other iron-based organometallic compounds.
特性
分子式 |
C44H58FeO2P2 |
|---|---|
分子量 |
736.7 g/mol |
IUPAC名 |
[(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron |
InChI |
InChI=1S/C39H48O2P2.C5H10.Fe/c1-25-15-10-12-18-35(25)42(36-19-13-11-16-26(36)2)31(7)34-17-14-20-37(34)43(32-21-27(3)38(40-8)28(4)22-32)33-23-29(5)39(41-9)30(6)24-33;1-2-4-5-3-1;/h10-13,15-16,18-19,21-24,31,34,37H,14,17,20H2,1-9H3;1-5H2;/t31-,34?,37?;;/m0../s1 |
InChIキー |
PYPCLAWQZXWEDV-KNTSYIIFSA-N |
異性体SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@@H](C)C3CCCC3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C.C1CCCC1.[Fe] |
正規SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)C3CCCC3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C.C1CCCC1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol](/img/structure/B12443118.png)
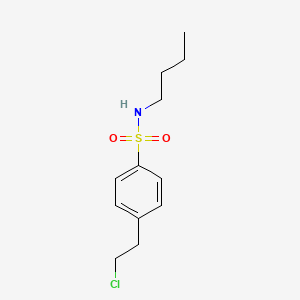
![[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12443132.png)


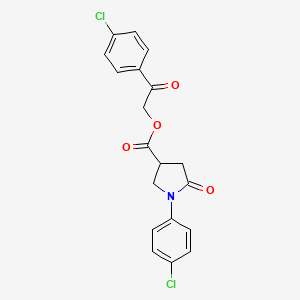

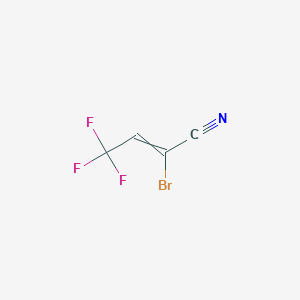
![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B12443164.png)
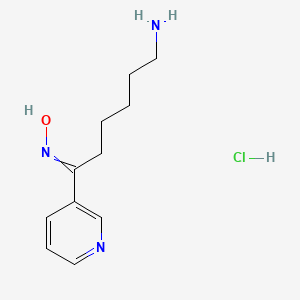
![methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B12443174.png)
